Sodium;3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C5H7NaO3 It is a sodium salt derivative of 3-hydroxycyclobutane-1-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-hydroxycyclobutane-1-carboxylate typically involves the reaction of 3-hydroxycyclobutane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction proceeds via deprotonation of the carboxylic acid group, forming the sodium salt. This process can be carried out under mild conditions, often at room temperature, and in aqueous or alcoholic solvents .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as mechanochemical synthesis. This approach allows for the rapid and solvent-free production of sodium carboxylates, making it an attractive option for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Sodium;3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxocyclobutane-1-carboxylate.
Reduction: Formation of 3-hydroxycyclobutanol.
Substitution: Formation of 3-chlorocyclobutane-1-carboxylate or 3-bromocyclobutane-1-carboxylate.
Scientific Research Applications
Sodium;3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds. Additionally, its carboxylate group can coordinate with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Sodium cyclobutane-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-hydroxycyclobutane-1-carboxylic acid: The parent acid form, which is less stable and more prone to protonation.
Sodium;3-oxocyclobutane-1-carboxylate: An oxidized derivative with different reactivity and applications.
Uniqueness: Sodium;3-hydroxycyclobutane-1-carboxylate is unique due to its combination of a hydroxyl group and a carboxylate group within a strained cyclobutane ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
sodium;3-hydroxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNGLUVGOVODP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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